molecular formula C4H7F6N2P B3029194 1-Methyl-1H-imidazol-3-ium Hexafluorophosphate CAS No. 57367-08-5

1-Methyl-1H-imidazol-3-ium Hexafluorophosphate

Cat. No. B3029194
CAS RN: 57367-08-5
M. Wt: 228.08 g/mol
InChI Key: DBAKMAOIAORJHJ-UHFFFAOYSA-O
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Description

1-Methyl-1H-imidazol-3-ium hexafluorophosphate (MIF-HFP) is a synthetic compound that has become increasingly popular in scientific research due to its wide range of applications. It is a versatile compound that has been used in a variety of experiments, including those related to drug discovery, biochemistry, and cell biology. MIF-HFP has been used in a variety of ways, from the synthesis of small molecules to the study of cellular processes.

Scientific Research Applications

Corrosion Inhibition

1-Methyl-1H-imidazol-3-ium Hexafluorophosphate derivatives demonstrate significant potential in corrosion inhibition, particularly for carbon steel in acidic environments. For instance, studies on various imidazolium-based ionic liquids, such as 3-Decyl-1-methyl-1H-imidazol-3-ium tetrafluoroborate, have shown good inhibition efficiencies for carbon steel corrosion in hydrochloric acid solutions. The inhibition performance was evaluated using techniques like polarization and electrochemical impedance spectroscopy (EIS), suggesting the promise of these compounds in protecting metals against corrosion (Deyab, Zaky, & Nessim, 2017).

Complex Formation with Metals

Research has shown that compounds similar to this compound can form complexes with metals, which is useful in various applications. For instance, hybrid phosphorus-imidazolium salts have been used to create phosphine-NHC, phosphinite-NHC, and phosphoryl-NHC metal complexes. These complexes have applications in areas like catalysis and materials science (Liu & Braunstein, 2013).

Anticorrosive and Additive Properties in Alloy Electrodeposition

Imidazolium derivatives have shown efficacy as additives in the electrodeposition of alloys, impacting the corrosion behavior and electrodeposition nucleation mechanism. For example, the effects of ionic liquids on the corrosion protection ability of Ni-Co alloys in saline solutions were studied, revealing insights into the adsorption behavior and inhibition efficiencies (Omar, Al-Fakih, Aziz, & Emran, 2020).

Electrosynthesis Applications

The electrosynthesis of imidazol-3-ium derivatives, including 1-Methyl-1H-imidazol-3-ium, has been optimized for sustainable and waste-reducing production. This process is pivotal in the creation of compounds used in various scientific applications, including materials science and green chemistry (Robillard et al., 2015).

Sequestration of Heavy Metals

Certain imidazolium hexafluorophosphate derivatives have been studied for their ability to sequester heavy metals like lead from aqueous solutions. This application is particularly important in environmental remediation and waste treatment processes (Jayachandra, Lakshmipathy, & Reddy, 2016).

Safety and Hazards

1-Methyl-1H-imidazol-3-ium Hexafluorophosphate may cause skin and eye irritation, and may also cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended .

properties

IUPAC Name

hydron;1-methylimidazole;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.F6P/c1-6-3-2-5-4-6;1-7(2,3,4,5)6/h2-4H,1H3;/q;-1/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAKMAOIAORJHJ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CN1C=CN=C1.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F6N2P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57367-08-5
Record name 1-Methyl-1H-imidazol-3-ium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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